![molecular formula C11H14F2N2O B2723810 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine CAS No. 2202260-87-3](/img/structure/B2723810.png)
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a range of biological and chemical experiments.
Scientific Research Applications
Antifungal Applications
One study explored the antifungal effects of various pyrimidine derivatives, including compounds synthesized with different heterocyclic compounds. These compounds showed significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. Such findings suggest that pyrimidine derivatives, by extension, could be developed into useful antifungal agents (Jafar et al., 2017).
Antitumor and Microtubule Targeting
Another study reported on the influence of the 3-D conformation of cyclopenta[d]pyrimidine compounds on their microtubule depolymerizing and antiproliferative activities. Compounds with certain conformations showed potent effects against various cancer cell lines, highlighting the potential of such compounds in developing new anticancer drugs (Xiang et al., 2020).
Antiviral Activity
Research on 2,4-diaminopyrimidine derivatives demonstrated marked inhibitory effects on retrovirus replication in cell culture, suggesting that modifications to the pyrimidine structure could yield compounds with significant antiviral properties (Hocková et al., 2003).
Parkinson's Disease Treatment
A study on 4-acetylamino-pyrimidine derivatives as selective adenosine hA2A receptor antagonists presented a potential pathway for treating Parkinson's disease. These compounds, through selective inhibition, could contribute to developing therapies for neurological conditions (Zhang et al., 2008).
properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7-8(2)14-6-15-10(7)16-5-9-3-11(12,13)4-9/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRMMHNOMAMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CC(C2)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

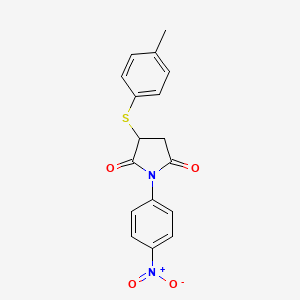
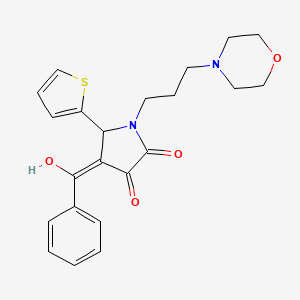
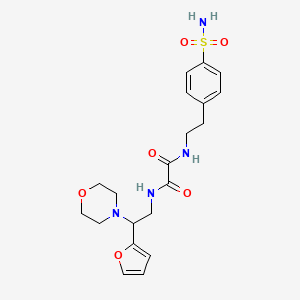
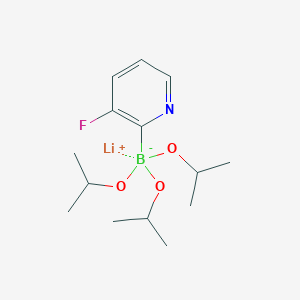
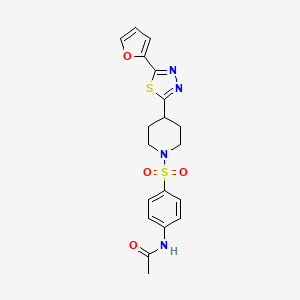
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)
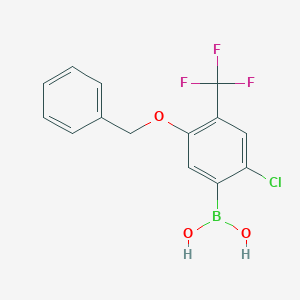
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)
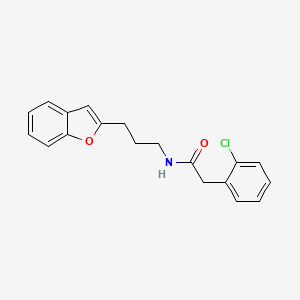
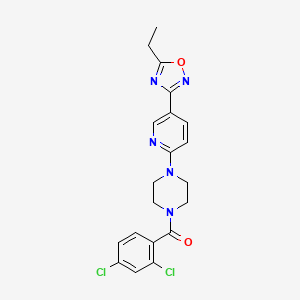
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
